molecular formula C15H25NO5 B1397073 1-O-tert-butyl 4-O-ethyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate CAS No. 1228603-43-7

1-O-tert-butyl 4-O-ethyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate

Cat. No.: B1397073
CAS No.: 1228603-43-7
M. Wt: 299.36 g/mol
InChI Key: TZHRVOGDAVPTQH-UHFFFAOYSA-N
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Description

1-O-tert-butyl 4-O-ethyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with oxoethyl and ester groups. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 4-O-ethyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Oxoethyl Group: The oxoethyl group is introduced via an alkylation reaction using oxoethyl halides under basic conditions.

    Esterification: The ester groups are introduced through esterification reactions using tert-butyl alcohol and ethyl alcohol in the presence of acid catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 4-O-ethyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

1-O-tert-butyl 4-O-ethyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of new pharmaceuticals.

    Industry: The compound is used in the production of various fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 4-O-ethyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The oxoethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The ester groups may undergo hydrolysis, releasing active metabolites that interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

1-O-tert-butyl 4-O-ethyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-5-20-12(18)15(8-11-17)6-9-16(10-7-15)13(19)21-14(2,3)4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHRVOGDAVPTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Allyl-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester (2.97 g, 10 mmol) was dissolved in iPrOH (50 mL) and H2O (10 mL). To this was added a aqueous solution of NaIO4 (4.68 g, 21.8 mmol) in water (40 mL), followed by addition of OsO4 (8.4 mg, crystals, in one portion) at rt. The solution was stirred at rt. After 30 min, milky cloudy formed. Stirring was continued overnight. TLC and LC/MS did not detect the SM, but it was still very milky. The reaction mixture was poured into ice water (20 mL) and EtOAc (30 mL). The two layers were separated and the aqueous layer was extracted with EtOAc (3×15 mL). The combined extracts were washed with brine, and concentrated to dryness to obtain a liquid. The liquid was subject to a distillation under reduced pressure to remove isopropanol. The remaining liquid was purified on a 50 g silica gel column, eluted with MeOH in DCM (0-5%). Note: the product is not UV active. Anisaldehyde visualization was used. The product fractions were collected and concentrated to yield 1.03 g (34% yield) of the title compound as a liquid.
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaIO4
Quantity
4.68 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
8.4 mg
Type
catalyst
Reaction Step Five
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-O-tert-butyl 4-O-ethyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate
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Reactant of Route 6
1-O-tert-butyl 4-O-ethyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate

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